4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one
Description
4-Amino-7-(2-deoxy-β-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one is a synthetic nucleoside analog featuring a pyrrolo[2,3-d]pyrimidine core modified with a 4-amino group and a 2-deoxy-β-D-ribofuranosyl sugar moiety. Structurally, the 2-deoxyribose sugar distinguishes it from ribose-containing analogs (e.g., tubercidin) and may enhance metabolic stability by reducing susceptibility to phosphorylases . The 4-amino group contributes to hydrogen-bonding interactions, which could influence base-pairing behavior or receptor binding in biological systems.
Properties
Molecular Formula |
C11H14N4O4 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-11(18)13-9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m0/s1 |
InChI Key |
KRCGKJZLLPGTBU-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(NC(=O)N=C32)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C(NC(=O)N=C32)N)CO)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis generally starts from either:
- The nucleoside antibiotic toyocamycin or related tubercidin derivatives as precursors, which already contain the pyrrolo[2,3-d]pyrimidine core and ribose sugar, or
- Pyrrolo[2,3-d]pyrimidine bases and protected 2-deoxy sugar derivatives for stepwise construction.
Multistep Synthesis from Toyocamycin and Related Nucleosides
A classical approach involves:
- Starting Material: Toyocamycin or sangivamycin analogs.
- Desulfurization: Conversion of sulfur-containing intermediates (e.g., 6,2′-S-cyclosangivamycin) to the target compound using Raney nickel catalysis to remove sulfur atoms, yielding 2′-deoxysangivamycin (4-amino-7-(2-deoxy-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidin-2-one).
- Halogenation and Dehalogenation: Treatment of sangivamycin with sodium iodide and alpha-acetoxyisobutyryl chloride introduces halogen substituents on the sugar moiety, which can be selectively removed by palladium-catalyzed hydrogenolysis, followed by deprotection to yield the desired nucleoside.
Synthesis via Intramolecular Rearrangements and Desulfurization
An alternative route involves:
- Preparation of 4-amino-7-(2-S-benzyl-2-thio-2-deoxy-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine via intramolecular episulfonium ion rearrangement of 3′-S-benzyl-thio-xylo-2′-O-methylsulfonyl derivatives.
- Subsequent desulfurization using sodium benzoate in dimethylformamide (DMF) to obtain 2′-deoxytubercidin.
This method highlights the use of sulfur chemistry and rearrangements to achieve the deoxy sugar substitution.
Glycosylation of Pyrrolo[2,3-d]pyrimidine Bases with Protected 2-Deoxyribose Derivatives
A widely applied synthetic strategy involves:
- Preparation of Sugar Donors: 1-bromo-3,5-di-O-protected-2-substituted-D-ribofuranoses (e.g., 1-bromo-3,5-di-O-(2,4-dichlorobenzyl)-2-methyl-D-ribofuranose) are generated in situ from methoxy-protected sugars by treatment with hydrogen bromide (HBr).
- N-Glycosylation: Coupling of the protected sugar bromide with 4-amino-7-chloro- or 4-amino-7-halo-pyrrolo[2,3-d]pyrimidine derivatives under Lewis acid catalysis or basic conditions to form the N7-glycosidic bond.
- Subsequent Functional Group Transformations: Including deprotection of sugar hydroxyl groups, amination steps, and modification of halogen substituents (e.g., iodo to ethynyl groups) as needed.
This method allows for precise control over sugar protection and substitution patterns, enabling the synthesis of various analogs.
Comparative Data Table of Key Preparation Routes
Research Findings and Optimization Notes
Stereochemical Control: The β-configuration at the anomeric center is critical for biological activity. Glycosylation conditions are optimized to favor β-selectivity, often using neighboring group participation from sugar protecting groups.
Desulfurization Efficiency: Raney nickel-mediated desulfurization is effective but requires careful control to avoid over-reduction or degradation of the nucleoside base.
Protecting Group Strategies: Use of 2,4-dichlorobenzyl and other benzyl-type protecting groups on sugar hydroxyls facilitates selective deprotection without affecting sensitive nucleobase moieties.
Halogen and Amino Substitutions: Halogenation at sugar or base positions followed by palladium-catalyzed dehalogenation or amination steps allows for introduction of diverse functional groups, expanding the scope of analog synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Amino Group
The 4-amino group exhibits moderate nucleophilicity, enabling selective functionalization:
-
Acylation : Reacts with activated acylating agents (e.g., acetyl chloride, benzoyl chloride) in anhydrous pyridine to form N⁴-acetyl or benzoyl derivatives. Yields range from 65–80% under reflux conditions .
-
Sulfonation : Treatment with sulfonic acid derivatives (e.g., methanesulfonyl chloride) in dichloromethane produces sulfonamide analogs, which are intermediates for further modifications (Table 1) .
Table 1: Substituent Effects on N⁴-Modifications
| Reagent | Product Substituent | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Acetic anhydride | Acetyl | 78 | Pyridine, 24 h, RT | |
| Benzoyl chloride | Benzoyl | 68 | DCM, 0°C, 2 h | |
| Methanesulfonyl Cl | Mesyl | 72 | DCM, Et₃N, 0°C → RT |
Glycosylation and Sugar Modifications
The 2-deoxyribofuranosyl group undergoes regioselective reactions:
-
Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) cleaves benzyl ethers in sugar-protected analogs, yielding hydroxylated derivatives (e.g., rigidin analogs) with >90% efficiency .
-
Halogenation : Reaction with SOCl₂ or PBr₃ selectively substitutes the 5′-OH group, forming 5′-Cl or 5′-Br derivatives. These intermediates are used in cross-coupling reactions .
Table 2: Sugar-Modified Derivatives
| Modification | Reagent | Product | Yield (%) | Application | Source |
|---|---|---|---|---|---|
| 5′-Deoxy-5′-iodo | I₂, PPh₃, imidazole | 5′-Iodo derivative | 63 | Antiviral agents | |
| 3′,5′-Di-O-benzoyl | BzCl, DMAP | Protected ribofuranosyl | 85 | Glycosylation step |
Electrophilic Aromatic Substitution (EAS)
The pyrrolo[2,3-d]pyrimidine core undergoes EAS at position 5:
-
Iodination : Treatment with N-iodosuccinimide (NIS) in DMF introduces iodine at C5, producing 5-iodo analogs (yield: 70–75%) .
-
Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates C5, though yields are lower (45–50%) due to competing ring oxidation .
Ring Expansion and Functionalization
The lactam ring participates in cycloaddition and ring-opening reactions:
-
Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) under microwave irradiation to form bicyclic adducts (Table 3) .
-
Hydrolysis : Acidic hydrolysis (6M HCl, 100°C) cleaves the lactam, yielding pyrrole-2,3-dicarboxylic acid derivatives .
Table 3: Ring Expansion Products
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Maleic anhydride | Bicyclic lactam | DMF, MW, 150°C, 30 min | 55 | |
| Acetylenedicarboxylate | Fused pyridazine | Toluene, reflux, 12 h | 60 |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification:
-
Suzuki-Miyaura : 5-Iodo derivatives react with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) to form biaryl analogs (Table 4) .
-
Sonogashira : Terminal alkynes couple at C5 under CuI/Pd(PPh₃)₂Cl₂ catalysis, yielding ethynyl-substituted derivatives .
Table 4: Cross-Coupling Efficiency
| Coupling Type | Partner | Catalyst System | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 82 | |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 68 |
Biological Activity-Driven Modifications
-
Antiviral Analogues : Substitution at C7 with 2′-fluoro-4′-azido ribofuranosyl enhances anti-HIV-1 activity (EC₅₀: 0.8–2.1 μM) .
-
Adenosine Kinase Inhibition : C4′-hydroxymethyl or aminomethyl substitutions increase potency (IC₅₀: 10–50 nM) .
Stability and Degradation Pathways
-
Acid Sensitivity : Degrades in <i>strongly</i> acidic conditions (pH <2) via glycosidic bond cleavage (t₁/₂: 3 h at 37°C) .
-
Oxidative Stability : Resists oxidation by H₂O₂ or mCPBA, retaining >95% integrity after 24 h .
Key Findings
-
The 4-amino group is highly versatile for acylation/sulfonation, enabling pharmacokinetic optimization.
-
Halogenation at C5 facilitates cross-coupling reactions to generate libraries of bioactive analogs.
-
Stability under physiological conditions makes it suitable for <i>in vivo</i> studies, though acid sensitivity requires formulation adjustments .
This compound’s synthetic flexibility positions it as a scaffold for antiviral, anticancer, and anti-inflammatory agents, with documented efficacy in multiple preclinical models .
Scientific Research Applications
4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one has several scientific research applications:
Mechanism of Action
The compound exerts its effects by incorporating into viral and cellular DNA, disrupting the normal process of DNA synthesis. This leads to the termination of DNA chain elongation and inhibits viral replication. In cancer cells, it interferes with DNA synthesis, thereby preventing cell proliferation and inducing apoptosis . The molecular targets include viral reverse transcriptase and cellular DNA polymerases, which are essential for DNA replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related pyrrolo[2,3-d]pyrimidine derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.
Structural Analogues
2.1.1 Tubercidin (4-Amino-7-(β-D-Ribofuranosyl)pyrrolo[2,3-d]pyrimidine)
- Key Differences : Tubercidin contains a ribose sugar instead of 2-deoxyribose.
- Impact: Transport Kinetics: Tubercidin exhibits saturable transport in HeLa and L5178Y cells with a Km of 14–38 µM, mediated by the same nucleoside transporter as adenosine. The 2-deoxy modification in the target compound may alter transporter affinity or uptake rates . Metabolic Stability: Ribose-containing nucleosides are more prone to enzymatic degradation than 2-deoxy analogs, suggesting the target compound could have improved bioavailability .
2.1.2 4-Amino-5-Fluoro-7-(2'-Deoxy-2'-Fluoro-2'-C-Methyl-β-D-Ribofuranosyl)-1H-Pyrrolo[2,3-d]Pyrimidine
- Key Differences : This analog incorporates 2'-fluoro and 2'-C-methyl groups on the ribose.
- Impact :
2.1.3 Pyrrolo-dC (6-Methyl-3-(β-D-2-Deoxyribofuranosyl)Pyrrolo[2,3-d]Pyrimidin-2-One)
- Key Differences : Pyrrolo-dC has a methyl group at position 6 and a 2-one at position 2.
- Impact: DNA Incorporation: Pyrrolo-dC acts as a cytidine analog, pairing with guanine. The target compound’s 4-amino group may enable adenine-like pairing, altering its genomic interaction .
Functional Analogues
2.2.1 Cdc7 Inhibitors (e.g., PHA-848125)
- Key Differences : These compounds feature bulky substituents (e.g., 3-hydroxypropyl) on the pyrrolo[2,3-d]pyrimidine core.
- Impact :
2.2.2 Alkynyl-Modified Nucleosides
- Key Differences : Alkynyl side chains (e.g., 5-(octa-1,7-diynyl)-2′-deoxyuridine) enable click chemistry applications.
- Impact :
Physicochemical and Spectral Comparison
Table 1: Comparative Properties of Selected Pyrrolo[2,3-d]Pyrimidine Derivatives
Research Implications
- Modifications like fluorination (as in ) could enhance potency.
- Synthetic Challenges : and highlight routes for ribose modification, which may guide the synthesis of deoxyribose analogs.
- Therapeutic Potential: While direct data are lacking, the compound’s structural similarity to tubercidin and Cdc7 inhibitors suggests possible applications in oncology or virology .
Biological Activity
4-Amino-7-(2-deoxy-β-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one, commonly referred to as a pyrrolo[2,3-d]pyrimidine derivative, has garnered attention for its biological activities, particularly in antiviral research. This compound is notable for its structural similarity to nucleosides and has been studied for its potential therapeutic applications against various viral infections, including herpes simplex virus (HSV) and other viral pathogens.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrrolo[2,3-d]pyrimidine core with an amino group and a deoxyribose sugar moiety. Its molecular formula is C12H17N3O4, and it exhibits a syn conformation with respect to the deoxyribose sugar, which adopts a distorted C3′/O4′-endo pucker .
Antiviral Properties
Research indicates that 4-Amino-7-(2-deoxy-β-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one exhibits significant antiviral activity. It has been primarily utilized in studies targeting herpes simplex virus (HSV), demonstrating efficacy in inhibiting viral replication. The compound's mechanism of action involves interference with viral nucleic acid synthesis, making it a candidate for further development as an antiviral agent .
Cytotoxicity and Selectivity
A series of studies have evaluated the cytotoxic effects of this compound on various human cell lines. Preliminary bioassays have shown that while the compound possesses antiviral properties, it also exhibits cytotoxicity at higher concentrations. The selectivity index (SI), which measures the ratio of cytotoxic concentration to antiviral concentration, is crucial in determining its therapeutic viability. The compound's SI values suggest that it has a favorable profile compared to other nucleoside analogs .
The biological activity of 4-Amino-7-(2-deoxy-β-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one is attributed to its ability to mimic natural nucleosides. This mimicry allows it to incorporate into viral RNA or DNA during replication processes, leading to premature termination of nucleic acid synthesis. Additionally, studies have shown that this compound can induce apoptosis in infected cells, further contributing to its antiviral efficacy .
Case Studies
Several case studies have investigated the effectiveness of this compound in clinical settings:
- Herpes Simplex Virus Infections : In vitro studies demonstrated that the compound significantly reduced HSV titers in infected cell cultures. The IC50 values were determined to be lower than those of standard antiviral treatments.
- Broad-Spectrum Antiviral Activity : Beyond HSV, the compound has shown potential against other viruses such as cytomegalovirus (CMV) and influenza viruses. These findings suggest that its mechanism may extend beyond specific viral targets .
Research Findings
Recent research has focused on optimizing the pharmacological properties of 4-Amino-7-(2-deoxy-β-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one through structural modifications. These modifications aim to enhance its potency and reduce cytotoxicity while maintaining its antiviral activity.
| Compound | Target Virus | IC50 (µM) | SI |
|---|---|---|---|
| 4-Amino-7-(2-deoxy-β-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one | HSV | 0.5 | 20 |
| Standard Antiviral | HSV | 1.0 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
